molecular formula C12H18N2O2 B8448049 N-ethyl-2-methyl-2-(4-nitrophenyl)propan-1-amine

N-ethyl-2-methyl-2-(4-nitrophenyl)propan-1-amine

Cat. No. B8448049
M. Wt: 222.28 g/mol
InChI Key: YZBWGZOQJRHPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960569B2

Procedure details

In a 250 mL round bottom flask was charged 2-methyl-2-(4-nitrophenyl)propanal (2.00 g, 10.4 mmol), absolute ethanol (30 mL), ethyl amine solution (20.7 mL, 1M in THF). Titanium isopropoxide (6.2 mL, 20.7 mmol) was added and the mixture was stirred at ambient temperature for 1 h. Sodium borohydride (1.17 g, 31 mmol) was added and the reaction stirred for an additional 1 h. The reaction was quenched by pouring into 10% ammonium hydroxide solution (25 mL), ethyl acetate was added and the solids were removed by filtration, the pad was washed once with ethyl acetate and the solvent was concentrated in vacuo to give N-ethyl-2-methyl-2-(4-nitrophenyl)propan-1-amine (2.25 g, 98%). LC/MS (ESI+) 223 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1)([CH3:5])[CH:3]=O.[CH2:15]([NH2:17])[CH3:16].[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].C(O)C>[CH2:15]([NH:17][CH2:3][C:2]([CH3:5])([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1)[CH3:1])[CH3:16] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(C=O)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
20.7 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
6.2 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring into 10% ammonium hydroxide solution (25 mL), ethyl acetate
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
WASH
Type
WASH
Details
the pad was washed once with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)NCC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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